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Compound of Interest

1-(2,4-dichlorophenyl)-1H-pyrazol-
Compound Name:

3-amine
CAS No.: 90273-59-9
Cat. No.: B1489015

Get Quote

Executive Summary

1-(2,4-dichlorophenyl)-1H-pyrazol-3-amine is a substituted pyrazole derivative characterized
by a 2,4-dichlorophenyl group at the N1 position and a primary amine at the C3 position.[1] It
belongs to the class of N-arylpyrazoles, a privileged scaffold in drug discovery known for its
role in cannabinoid receptor antagonists (e.g., Rimonabant), kinase inhibitors, and
agrochemical insecticides (e.g., Fipronil analogs).

Critical Distinction: Researchers must distinguish this compound from its more common
regioisomer, 5-amino-1-(2,4-dichlorophenyl)pyrazole. The synthesis of N-arylpyrazoles from
arylhydrazines typically favors the 5-amino isomer due to thermodynamic stability during
cyclization. Accessing the 3-amino isomer requires specific regiospecific synthetic strategies.

Chemical Identity & Physicochemical Properties

The following data compares the target 3-amine with its common 5-amine isomer to aid in
identification and separation.
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_ 5-amino-1-(2,4-
1-(2,4-dichlorophenyl)-1H- _
Property . dichlorophenyl)pyrazole
pyrazol-3-amine (Target)
(Common Isomer)
Not widely listed; often o
CAS Number ] ) 58791-79-0 (and derivatives)
confused with 5-amine
Molecular Formula CoH7CI2N3 CoH7CI2N3
Molecular Weight 228.08 g/mol 228.08 g/mol
LogP (Predicted) ~26-29 ~25-28

pKa (Conj. Acid)

~3.2 (Weak base)

~2.5 (Less basic due to N1-

phenyl steric/electronic effect)

H-Bond Donors

2 (-NH2)

2 (-NH2)

H-Bond Acceptors

2 (N of pyrazole, N of amine)

2

Appearance

Off-white to pale yellow solid

White to yellow crystalline solid

Melting Point

Predicted: 110-115 °C

Experimental: 134-136 °C

Structural Insight: The 2,4-dichlorophenyl group at N1 exerts a strong electron-withdrawing

effect and steric hindrance. In the 5-amine isomer, the amino group is sterically crowded by the
ortho-chloro substituent of the phenyl ring, reducing its nucleophilicity. In the 3-amine isomer,
the amino group is distal to the phenyl ring, making it more accessible for subsequent
derivatization (e.g., amide coupling).

Solubility & Formulation Protocols

Due to the lipophilic nature of the dichlorophenyl moiety, this compound exhibits poor aqueous
solubility. Proper formulation is critical for biological assays.

Solubility Profile
o Water: Insoluble (< 0.1 mg/mL).

e DMSO (Dimethyl Sulfoxide): Highly Soluble (> 50 mg/mL). Recommended for stock
solutions.
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» Ethanol: Soluble (> 20 mg/mL).

e DCM/Chloroform: Soluble.

Standard Stock Solution Protocol (10 mM)
e Weigh: 2.28 mg of compound.

» Dissolve: Add 1.0 mL of anhydrous DMSO. Vortex for 30 seconds until clear.

o Storage: Aliquot and store at -20°C. Stable for >6 months if protected from moisture.

Aqgueous Dilution for Biological Assays

To prevent precipitation in cell culture media or enzymatic buffers:

« Dilution Factor: Do not exceed 0.5% v/v DMSO final concentration.

o Stepwise Dilution:
o Dilute 10 mM stock 1:10 in DMSO to create 1 mM working stock.
o Add 1 pL of 1 mM stock to 999 pL of buffer (rapid injection while vortexing).
o Result: 1 uM solution with 0.1% DMSO.

» Visual Check: Inspect for turbidity. If precipitation occurs, use a solubility enhancer like 20%
HP-B-CD (Hydroxypropyl-beta-cyclodextrin) in the aqueous phase.

Synthesis & Manufacturing

The synthesis of the 3-amine isomer requires a "kinetic" approach to avoid the thermodynamic
trap of the 5-amine.

Pathway A: Regioselective Synthesis of 3-Amine (Target)

To obtain the 3-amino isomer, the reaction must direct the hydrazine nitrogen (N1) to attack the
carbon distal to the nitrile group, or use a pre-formed pyrazole scaffold.

e Reagents: 2,4-Dichlorophenylhydrazine + 2-Haloacrylonitrile (e.g., 2-chloroacrylonitrile).
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e Mechanism: The hydrazine attacks the electrophilic carbon bearing the halogen (Michael
addition-elimination sequence) followed by cyclization onto the nitrile.

» Conditions: Ethanol/Water reflux with mild base (NaHCO3).

Pathway B: Synthesis of 5-Amine (Common Isomer)

Provided for comparison to identify potential impurities.
» Reagents: 2,4-Dichlorophenylhydrazine + 3-Ethoxyacrylonitrile (or 3-aminocrotononitrile).

e Mechanism: Initial attack of hydrazine on the ethoxy-carbon (beta-carbon) followed by
cyclization. This places the amino group at position 5, adjacent to the N1-phenyl.

Experimental Workflow (Diagram)

2-Chloroacrylonitrile
(Kinetic Control)

. - 1-(2,4-dichlorophenyl)-
SN2/Addition |0 rmediate Hydrazone Cyclization 1H-pyrazol-3-amine
(TARGET)

3-Ethoxyacrylonitrile Addition-Elimination - 5-amino-1-(2,4-dichlorophenyl)
(Thermodynamic Control) Intermediate Enamine Cyclization pyrazole
(COMMON IMPURITY)

2,4-Dichlorophenylhydrazine

Click to download full resolution via product page

Caption: Divergent synthesis pathways for N-arylaminopyrazoles. The choice of electrophile
dictates the regiochemistry (3-amine vs. 5-amine).

Applications in Drug Discovery
This scaffold is a bioisostere and precursor for several high-value targets.
1. Cannabinoid Receptor 1 (CB1) Antagonists: The 1-(2,4-dichlorophenyl) moiety is the

"anchor" pharmacophore for Rimonabant (SR141716). While Rimonabant utilizes a central
pyrazole-3-carboxamide core, the 3-amino analog serves as a precursor to:
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» Urea derivatives: Reacting the 3-amine with isocyanates yields urea-linked antagonists with
improved metabolic stability.

» Amide derivatives: Coupling with carboxylic acids generates novel inverse agonists.

2. Kinase Inhibition: The aminopyrazole motif functions as an ATP-mimetic hinge binder. The
2,4-dichlorophenyl group occupies the hydrophobic pocket (Gatekeeper region) in kinases
such as p38 MAPK and Src family kinases.

3. Agrochemicals: Similar to Fipronil, N-arylpyrazoles with amino groups are potent GABA-
gated chloride channel blockers, useful as insecticides.

Safety & Handling (SDS Summary)

Hazard Classification (GHS):

Acute Toxicity (Oral): Category 3 (Toxic if swallowed).

Skin Irritation: Category 2.

Eye Irritation: Category 2A.

Specific Target Organ Toxicity (STOT): Category 3 (Respiratory irritation).
Handling Protocols:
e Engineering Controls: Use only in a chemical fume hood.

e PPE: Nitrile gloves (double gloving recommended due to lipophilicity), safety goggles, and
lab coat.

o Spill Cleanup: Adsorb with inert material (vermiculite) and dispose of as hazardous organic
waste. Do not flush down drains; toxic to aquatic life.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. CompTox Chemicals Dashboard [comptox.epa.gov]

e To cite this document: BenchChem. [In-Depth Technical Guide: 1-(2,4-Dichlorophenyl)-1H-
pyrazol-3-amine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1489015/docs#in-depth-technical-guide-1-2-4-
dichlorophenyl-1h-pyrazol-3-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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